molecular formula C5H4Br2N2 B13666207 4,5-Dibromo-2-methylpyrimidine

4,5-Dibromo-2-methylpyrimidine

Cat. No.: B13666207
M. Wt: 251.91 g/mol
InChI Key: LNDBJJIRVONVNR-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2 It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at the 4th and 5th positions and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-methylpyrimidine typically involves the bromination of 2-methylpyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4th and 5th positions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

    Reduction Reactions: The bromine atoms can be reduced to form 2-methylpyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed:

  • Substituted pyrimidines with various functional groups.
  • Coupled products with aryl or alkyl groups.
  • Reduced derivatives of 2-methylpyrimidine.

Scientific Research Applications

4,5-Dibromo-2-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the pyrimidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

    2,5-Dibromo-4-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    4,5-Dibromo-2-methylpyridine: Similar but lacks the nitrogen atoms in the ring.

Uniqueness: 4,5-Dibromo-2-methylpyrimidine is unique due to the presence of two bromine atoms and a methyl group on the pyrimidine ring, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

IUPAC Name

4,5-dibromo-2-methylpyrimidine

InChI

InChI=1S/C5H4Br2N2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3

InChI Key

LNDBJJIRVONVNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)Br)Br

Origin of Product

United States

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